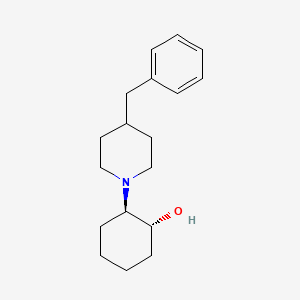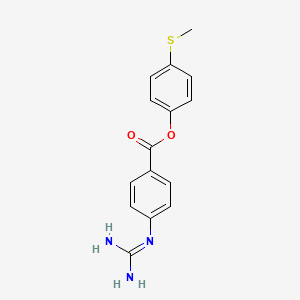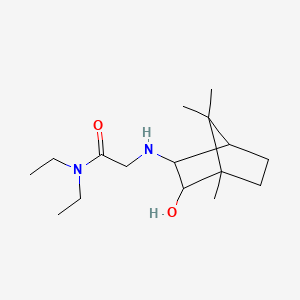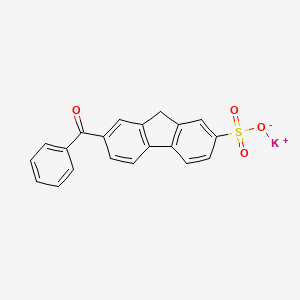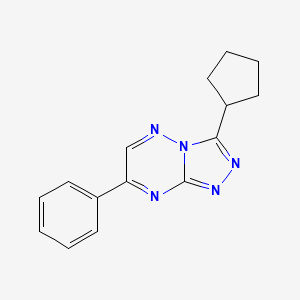
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is a complex organometallic compound that features antimony (Sb) and lead (Pb) atoms coordinated with phenyl groups and a thiocyanate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tetraphenylstibonium chloride with triphenyl(thiocyanato-N)plumbate. The reaction is carried out in an organic solvent such as benzene or toluene under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups or the thiocyanate ligand can be substituted by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the oxidation states of antimony and lead may change.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic compounds with different ligands, while redox reactions may result in the formation of antimony or lead oxides.
Applications De Recherche Scientifique
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination complexes.
Materials Science:
Biology and Medicine: While not extensively studied in these fields, the compound’s potential interactions with biological molecules could be explored for therapeutic or diagnostic purposes.
Industry: The compound may find applications in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism by which Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the coordination of its ligands with metal centers. The phenyl groups and thiocyanate ligand can interact with other metal ions or molecules, leading to the formation of new complexes or the modification of existing ones. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylstibonium chloride: A related compound where the thiocyanate ligand is replaced by a chloride ion.
Triphenyl(thiocyanato-N)plumbate: A compound where the antimony center is replaced by a lead center.
Tetraphenylstibonium bromide: Similar to Tetraphenylstibonium chloride but with a bromide ion instead of chloride.
Uniqueness
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is unique due to the presence of both antimony and lead centers coordinated with phenyl groups and a thiocyanate ligand. This combination of elements and ligands imparts distinct structural and chemical properties that differentiate it from other related compounds.
Propriétés
Numéro CAS |
158882-78-1 |
|---|---|
Formule moléculaire |
C43H35ClNPbSSb-4 |
Poids moléculaire |
962 g/mol |
InChI |
InChI=1S/7C6H5.CHNS.ClH.Pb.Sb/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;;+1/p-2 |
Clé InChI |
CZGWQDFMPFLWCW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Cl-].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


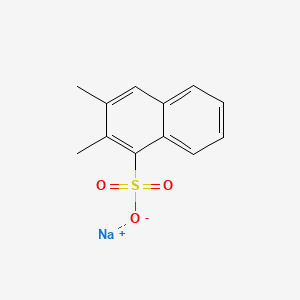
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

